1-(3-((3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound “1-(3-((3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule that contains several functional groups including an azetidine ring, a methoxyphenyl group, an oxadiazole ring, and a sulfonyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, the oxadiazole ring, and the sulfonyl group. These groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the azetidine ring could undergo reactions at the nitrogen atom, and the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods to synthesize novel compounds with structures similar to the target compound. For example, the synthesis of substituted azetidinones derived from a dimer of Apremilast and other related compounds highlights the interest in azetidinones scaffolds and sulfonamide rings due to their biological and pharmacological potencies. These structures serve as core skeletons in a variety of naturally occurring alkaloids and are crucial for developing new drugs with enhanced activity and selectivity (Jagannadham et al., 2019).
Optical and Thermal Properties
The study of optical and thermal properties of novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, reveals their potential applications in materials science. For instance, the synthesis and characterization of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone demonstrated transparency in the visible region and thermal stability, indicating their utility in optoelectronic devices (Shruthi et al., 2019).
Inhibition of HIV-1 Replication
Compounds with the azetidinone and oxadiazole motifs have been identified as potent inhibitors of HIV-1 replication, showcasing the therapeutic potential of these scaffolds in antiviral drug development. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, for example, have shown promising activity against HIV-1, with specific compounds exhibiting low cytotoxicity and effective concentration values (Che et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[3-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13(24)14-6-5-7-16(10-14)29(25,26)23-11-15(12-23)20-21-19(22-28-20)17-8-3-4-9-18(17)27-2/h3-10,15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFRLTYVXDHHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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